molecular formula C7H5ClINO2 B12848492 1-Chloro-2-iodo-5-methyl-3-nitrobenzene

1-Chloro-2-iodo-5-methyl-3-nitrobenzene

Cat. No.: B12848492
M. Wt: 297.48 g/mol
InChI Key: NBUQAZOZZHQVDZ-UHFFFAOYSA-N
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Description

1-Chloro-2-iodo-5-methyl-3-nitrobenzene (C₇H₅ClINO₂) is a polysubstituted benzene derivative featuring chlorine (Cl), iodine (I), methyl (CH₃), and nitro (NO₂) groups at positions 1, 2, 5, and 3, respectively. The compound’s structure combines electron-withdrawing (Cl, NO₂, I) and electron-donating (CH₃) substituents, creating unique electronic and steric effects. Such derivatives are pivotal in organic synthesis, serving as intermediates in pharmaceuticals, agrochemicals, and materials science. The iodine substituent, a heavy halogen, enhances molecular polarizability and may facilitate applications in radiopharmaceuticals or cross-coupling reactions .

Properties

Molecular Formula

C7H5ClINO2

Molecular Weight

297.48 g/mol

IUPAC Name

1-chloro-2-iodo-5-methyl-3-nitrobenzene

InChI

InChI=1S/C7H5ClINO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3

InChI Key

NBUQAZOZZHQVDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)I)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-iodo-5-methyl-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Chloro-2-iodo-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and nitration reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-iodo-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone for halogen exchange reactions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

    Amino Derivatives: Reduction of the nitro group yields 1-Chloro-2-iodo-5-methyl-3-aminobenzene.

    Carboxylic Acid Derivatives: Oxidation of the methyl group produces 1-Chloro-2-iodo-5-nitrobenzoic acid.

Scientific Research Applications

1-Chloro-2-iodo-5-methyl-3-nitrobenzene finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-2-iodo-5-methyl-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (nitro and halogens) on the benzene ring influences its reactivity and interaction with nucleophiles. The compound’s effects are mediated through the formation of reactive intermediates, which can undergo further transformations to yield biologically active products.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications
1-Chloro-2-iodo-5-methyl-3-nitrobenzene C₇H₅ClINO₂ 1-Cl, 2-I, 5-CH₃, 3-NO₂ ~297.35 High polarizability; potential radiopharmaceutical intermediate
5-Chloro-2-iodo-1-methyl-3-nitrobenzene (CAS 1150617-63-2) C₇H₅ClINO₂ 5-Cl, 2-I, 1-CH₃, 3-NO₂ ~297.35 Positional isomer; differing steric hindrance alters reactivity
1-Chloro-3-methyl-5-nitrobenzene C₇H₆ClNO₂ 1-Cl, 3-CH₃, 5-NO₂ 171.57 Simpler structure; used in dye synthesis
1-Chloro-2-methyl-3-nitrobenzene C₇H₆ClNO₂ 1-Cl, 2-CH₃, 3-NO₂ 171.58 Crystalline solid (mp ~125 K); used in toxicology studies
1-Chloro-3-(chloromethyl)-5-nitrobenzene C₇H₅Cl₂NO₂ 1-Cl, 3-CH₂Cl, 5-NO₂ 206.02 Reactive chloromethyl group; alkylation precursor
1-Chloro-3-nitrobenzene (m-chloronitrobenzene) C₆H₄ClNO₂ 1-Cl, 3-NO₂ 157.55 Industrial solvent; toxic to aquatic life

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The nitro group at position 3 deactivates the benzene ring, directing electrophilic substitutions to positions activated by other groups. Chlorine (σ = 0.23) and iodine (σ = 0.18) further withdraw electron density, while the methyl group at position 5 donates electrons (+I effect), creating a regiochemical contrast .
  • In comparison, 1-chloro-3-methyl-5-nitrobenzene lacks iodine, reducing steric strain .

Research Findings

Crystallographic Insights

  • 1-Chloro-2-methyl-3-nitrobenzene (C₇H₆ClNO₂) crystallizes with a nitro group twisted 38.8° from the benzene plane, a feature likely shared by the target compound due to steric interactions with iodine .
  • The methyl group in 1-chloro-3-methyl-5-nitrobenzene enhances thermal stability (mp ~116–118°C), while iodine in the target compound may lower melting points due to disrupted packing .

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